Tert-butyl 3-(4-aminobutyl)azetidine-1-carboxylate

説明

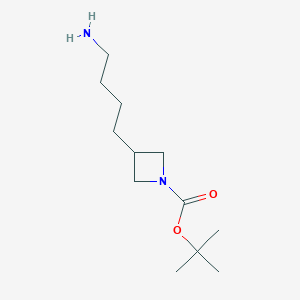

tert-Butyl 3-(4-aminobutyl)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring an azetidine ring (a four-membered saturated ring) substituted with a 4-aminobutyl chain and protected by a tert-butoxycarbonyl (Boc) group. This structure combines the conformational rigidity of the azetidine ring with the functional versatility of the aminobutyl side chain, making it a valuable intermediate in medicinal chemistry and drug discovery. The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic transformations.

特性

IUPAC Name |

tert-butyl 3-(4-aminobutyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-10(9-14)6-4-5-7-13/h10H,4-9,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXILKDHBYZMHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-aminobutyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl esters. One common method includes the reaction of 3-azetidinone with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

化学反応の分析

Types of Reactions

Tert-butyl 3-(4-aminobutyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted azetidine derivatives.

科学的研究の応用

Tert-butyl 3-(4-aminobutyl)azetidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and in the development of new synthetic methodologies.

Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

作用機序

The mechanism of action of tert-butyl 3-(4-aminobutyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The azetidine ring and the tert-butyl ester group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

類似化合物との比較

Table 1: Structural and Functional Comparison of Selected Analogs

*Molecular weight calculated based on structural similarity.

Key Observations:

Aminoalkyl vs. Haloalkyl Substituents: The 4-aminobutyl group in the target compound introduces a flexible, polar side chain, enhancing water solubility and enabling hydrogen bonding. This contrasts with bromoethyl or iodomethyl groups, which increase molecular weight and reactivity in cross-coupling reactions (e.g., Suzuki or Heck reactions) . Fluorinated analogs (e.g., 3-fluoro substitution) reduce metabolic degradation by cytochrome P450 enzymes, a critical feature in drug design .

Synthetic Utility: Iodomethyl and bromoethyl derivatives serve as electrophilic intermediates. For example, tert-butyl 3-(iodomethyl)azetidine-1-carboxylate is used in nickel-catalyzed carboboration to synthesize C-glycosides with stereochemical precision . Boc-protected amino groups (e.g., in 4-aminophenyl or 4-aminobutyl derivatives) are pivotal in peptide coupling or as masked amines for subsequent deprotection and functionalization .

Physicochemical Properties: Halogenated derivatives exhibit higher log P values (indicative of lipophilicity), favoring blood-brain barrier penetration. In contrast, amino-substituted analogs have lower log P, improving aqueous solubility .

Notable Trends:

- Boc Deprotection : The tert-butyl group is typically removed under acidic conditions (e.g., HCl in dioxane) to generate free amines, which are then functionalized for target applications .

- Challenges in Aminobutyl Synthesis: Introducing a 4-aminobutyl chain may require multi-step sequences, such as reductive amination of ketones or alkylation of azetidine precursors, often with moderate yields due to steric hindrance .

生物活性

Tert-butyl 3-(4-aminobutyl)azetidine-1-carboxylate, also referred to as Boc-4-ABA, is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 226.32 g/mol. The compound features a tert-butyl group attached to an azetidine ring, which is substituted with a 4-aminobutyl group and a carboxylate functional group. This specific substitution pattern enhances its biological activity compared to similar compounds.

Antimicrobial Activity

Research indicates that Boc-4-ABA exhibits notable antimicrobial properties. In various biological assays, it has demonstrated effectiveness against several bacterial strains. For instance, studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in pharmaceutical applications.

Interaction with Biological Targets

Boc-4-ABA interacts with multiple biological targets, making it a candidate for further investigation in drug development. The presence of an amine group allows for conjugation with various biomolecules, such as fluorophores or affinity tags. This property can be leveraged to create probes for studying biological processes like protein-protein interactions.

Synthesis of this compound

The synthesis of Boc-4-ABA typically involves several steps:

- Formation of the Azetidine Ring : The initial step involves creating the azetidine framework through cyclization reactions involving appropriate precursors.

- Substitution Reactions : The introduction of the tert-butyl and 4-aminobutyl groups is achieved via nucleophilic substitution reactions.

- Carboxylation : Finally, the carboxylic acid functionality is introduced to complete the synthesis.

This multi-step synthesis can be optimized for yield and purity using various techniques, including green chemistry approaches that minimize waste and hazardous materials .

Study on Antimicrobial Properties

A study conducted by researchers evaluated the antimicrobial efficacy of Boc-4-ABA against common pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a therapeutic agent in treating infections caused by these bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This data highlights Boc-4-ABA's broad-spectrum antimicrobial activity.

Potential Applications in Drug Development

Due to its structural features, Boc-4-ABA can serve as a building block for synthesizing novel therapeutic agents targeting various diseases. Its ability to form derivatives allows researchers to modify its structure for specific biological activities, potentially leading to new treatments for conditions such as bacterial infections or even cancer .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-(4-aminobutyl)azetidine-1-carboxylate?

The synthesis typically begins with tert-butyl 3-oxoazetidine-1-carboxylate as a starting material. A reductive amination or alkylation strategy can introduce the 4-aminobutyl group. For example, the oxo group can be converted to an imine intermediate using hydroxylamine, followed by reduction (e.g., NaBH or catalytic hydrogenation) to install the amine moiety. Alternatively, nucleophilic substitution with a pre-functionalized aminobutyl electrophile may be employed. Solvent choice (e.g., i-PrOH or MeOH) and temperature control are critical to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm the azetidine ring structure, tert-butyl group, and aminobutyl chain. Coupling constants can reveal stereochemical details.

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies functional groups like the carbonyl (C=O) and amine (N-H) stretches.

- X-ray Crystallography : For unambiguous structural confirmation, SHELX software (e.g., SHELXL) is widely used for refinement .

Q. What purification methods are recommended for isolating this compound?

Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is standard. Recrystallization from solvents like dichloromethane/hexane may improve purity. Challenges include separating polar byproducts (e.g., unreacted amines) and ensuring tert-butyl group stability during purification .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-alkylation or ring-opening) be minimized during functionalization of the azetidine ring?

- Steric Protection : The tert-butyl group shields the azetidine nitrogen, reducing unwanted nucleophilic attacks.

- Temperature Control : Low temperatures (0–5°C) slow down exothermic side reactions.

- Selective Reagents : Use of mild alkylating agents (e.g., Boc-protected bromobutylamine) avoids over-alkylation. Monitoring reaction progress via TLC or LC-MS is critical to optimize yield and selectivity .

Q. What computational approaches are used to predict the conformational stability of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model the azetidine ring’s puckering and the aminobutyl chain’s flexibility. These studies reveal energy barriers for ring inversion and preferred substituent orientations. Molecular dynamics simulations further assess solvation effects and thermodynamic stability .

Q. How do steric and electronic effects influence the reactivity of the azetidine ring in cross-coupling reactions?

The tert-butyl group introduces steric hindrance, directing reactions to the less-hindered C-3 position. Electronic effects from the electron-withdrawing carbamate (Boc) group reduce the ring’s nucleophilicity, requiring activated coupling partners (e.g., Pd-catalyzed Buchwald-Hartwig amination). Computational studies (NBO analysis) quantify charge distribution to guide reaction design .

Methodological Considerations

Q. What strategies address low yields in the final deprotection step of the tert-butyl group?

Acidic conditions (e.g., HCl in dioxane or TFA) efficiently remove the Boc group. However, prolonged exposure can degrade the azetidine ring. Alternative methods, such as catalytic hydrogenolysis or enzymatic cleavage, may preserve structural integrity. Kinetic studies using in situ IR or NMR monitor deprotection efficiency .

Q. How are enantiomeric impurities analyzed in this compound?

Chiral HPLC or SFC (Supercritical Fluid Chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers. Circular Dichroism (CD) spectroscopy or X-ray crystallography can confirm absolute configuration. Racemization risks during synthesis necessitate strict temperature and pH control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。